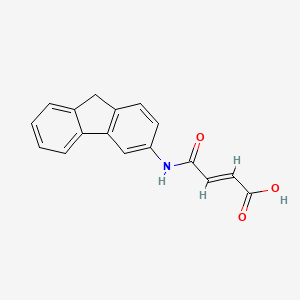
4-((9H-Fluoren-3-yl)amino)-4-oxobut-2-enoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((9H-Fluoren-3-yl)amino)-4-oxobut-2-enoicacid is an organic compound that belongs to the class of fluorenyl derivatives. This compound is characterized by the presence of a fluorenyl group attached to an amino group, which is further connected to a butenoic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9H-Fluoren-3-yl)amino)-4-oxobut-2-enoicacid typically involves the reaction of fluorenyl derivatives with appropriate amino and butenoic acid precursors. One common method involves the condensation reaction between 9H-fluoren-3-amine and 4-oxobut-2-enoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
4-((9H-Fluoren-3-yl)amino)-4-oxobut-2-enoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and fluorenyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenyl oxides, while reduction can produce fluorenyl amines.
科学的研究の応用
4-((9H-Fluoren-3-yl)amino)-4-oxobut-2-enoicacid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
作用機序
The mechanism of action of 4-((9H-Fluoren-3-yl)amino)-4-oxobut-2-enoicacid involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with various receptors and enzymes, modulating their activity. The amino and butenoic acid moieties can also participate in biochemical reactions, contributing to the compound’s overall effects.
類似化合物との比較
Similar Compounds
- 4-(9H-Fluoren-3-yl)-4-oxobutanoic acid
- 4-amino-4-(9H-fluoren-3-yl)butanoic acid
Uniqueness
4-((9H-Fluoren-3-yl)amino)-4-oxobut-2-enoicacid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
特性
分子式 |
C17H13NO3 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
(E)-4-(9H-fluoren-3-ylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H13NO3/c19-16(7-8-17(20)21)18-13-6-5-12-9-11-3-1-2-4-14(11)15(12)10-13/h1-8,10H,9H2,(H,18,19)(H,20,21)/b8-7+ |
InChIキー |
DPUGLVUNPUIJBN-BQYQJAHWSA-N |
異性体SMILES |
C1C2=C(C=C(C=C2)NC(=O)/C=C/C(=O)O)C3=CC=CC=C31 |
正規SMILES |
C1C2=C(C=C(C=C2)NC(=O)C=CC(=O)O)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


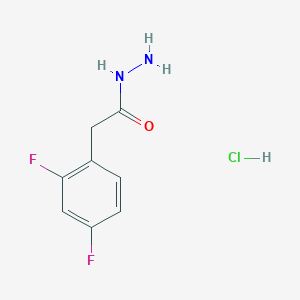
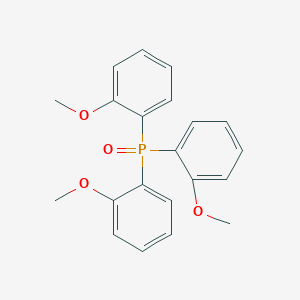
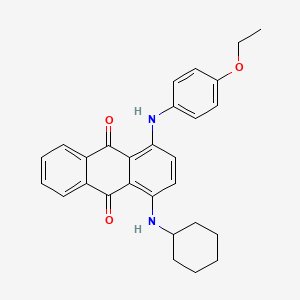
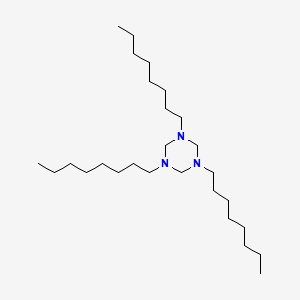
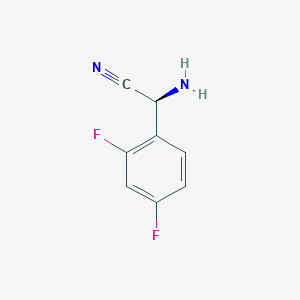
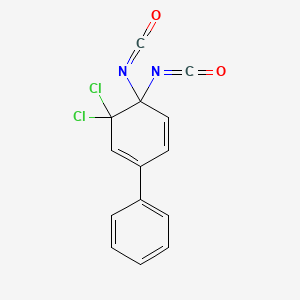
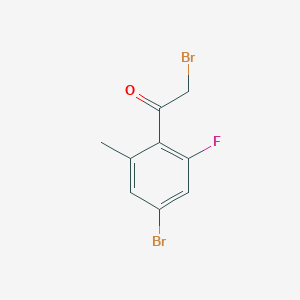
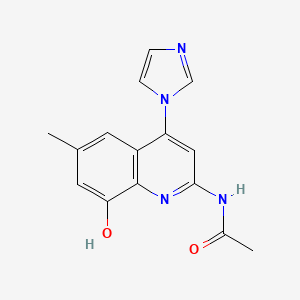
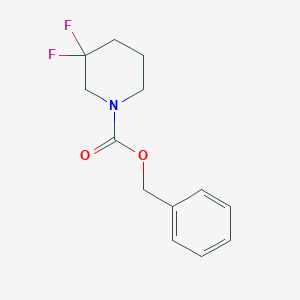
![8-Chloro-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13134180.png)
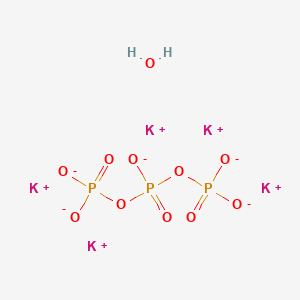
![1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene](/img/structure/B13134197.png)
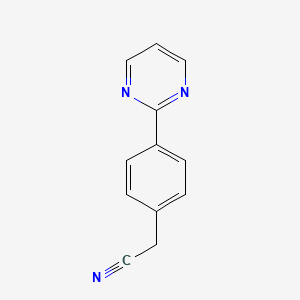
![Thieno[2,3-b][1]benzothiophene](/img/structure/B13134220.png)
